molecular formula C18H13N3O2 B12758854 3-(1H-Indol-3-yl)-4-phenylamino-pyrrole-2,5-dione CAS No. 257878-66-3

3-(1H-Indol-3-yl)-4-phenylamino-pyrrole-2,5-dione

Cat. No.: B12758854
CAS No.: 257878-66-3
M. Wt: 303.3 g/mol
InChI Key: WEKZVKNLORTLQV-UHFFFAOYSA-N
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Description

The compound 3-(1H-INDOL-3-YL)-4-PHENYLAZANYL-PYRROLE-2,5-DIONE (8K4J4SAQ0B) is a chemical substance with the molecular formula C18H13N3O2 and a molecular weight of 303.3147 . It is characterized by its achiral nature and lack of optical activity . The structure includes an indole moiety, a phenyl group, and a pyrrole-2,5-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-INDOL-3-YL)-4-PHENYLAZANYL-PYRROLE-2,5-DIONE typically involves the reaction of indole derivatives with phenylhydrazine and maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction carried out in large reactors. The product is then subjected to multiple purification steps, including distillation and crystallization, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1H-INDOL-3-YL)-4-PHENYLAZANYL-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-INDOL-3-YL)-4-PHENYLAZANYL-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-INDOL-3-YL)-4-PHENYLAZANYL-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.

    Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed article provides a comprehensive overview of 3-(1H-INDOL-3-YL)-4-PHENYLAZANYL-PYRROLE-2,5-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-anilino-4-(1H-indol-3-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-17-15(13-10-19-14-9-5-4-8-12(13)14)16(18(23)21-17)20-11-6-2-1-3-7-11/h1-10,19H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKZVKNLORTLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)NC2=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257878-66-3
Record name 3-(1H-Indol-3-yl)-4-phenylazanyl-pyrrole-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257878663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1H-INDOL-3-YL)-4-PHENYLAZANYL-PYRROLE-2,5-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K4J4SAQ0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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